N'-Hydroxy-6-methoxypyridazine-3-carboximidamide
Description
N'-Hydroxy-6-methoxypyridazine-3-carboximidamide is a pyridazine derivative characterized by:
- A pyridazine core with nitrogen atoms at positions 1 and 2.
- A methoxy (-OCH3) substituent at position 5.
- A carboximidamide group (-C(=NH)NH2) at position 3, modified by an N'-hydroxy (-NHOH) moiety.
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
N'-hydroxy-6-methoxypyridazine-3-carboximidamide |
InChI |
InChI=1S/C6H8N4O2/c1-12-5-3-2-4(8-9-5)6(7)10-11/h2-3,11H,1H3,(H2,7,10) |
InChI Key |
FAGICXQOTKQBNK-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NN=C(C=C1)/C(=N/O)/N |
Canonical SMILES |
COC1=NN=C(C=C1)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-6-methoxypyridazine-3-carboximidamide typically involves the reaction of 6-methoxypyridazine-3-carboxylic acid with hydroxylamine . The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification and quality control measures .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-6-methoxypyridazine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines . Substitution reactions can result in a variety of substituted pyridazine derivatives .
Scientific Research Applications
N’-Hydroxy-6-methoxypyridazine-3-carboximidamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-Hydroxy-6-methoxypyridazine-3-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxycarboximidamide group is known to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are compared based on substituent variations, molecular formulas, and inferred properties:
Table 1: Key Structural Features and Molecular Data
Key Differences and Implications
Pyridazine vs. Pyridine Core (Analog 3)
- The pyridazine core (two adjacent nitrogen atoms) in the target compound enhances electron-deficient character compared to the single nitrogen in pyridine (Analog 3). This difference likely alters reactivity and binding affinity in biological systems .
Substituent Effects
- 6-Methoxy (Target) vs. 6-Oxo (Analog 3):
Lipophilicity and Bioavailability
Hypothetical Pharmacological Profiles
- Target Compound: Predicted to exhibit moderate solubility due to polar hydroxy and methoxy groups. Potential as a kinase or protease inhibitor.
- Analog 1: Likely optimized for CNS penetration due to lipophilic substituents, but may suffer from metabolic instability .
- Analog 3 (): The phenyl and keto groups suggest utility in targeting aromatic-binding pockets (e.g., ATP-binding sites in enzymes) .
Biological Activity
N'-Hydroxy-6-methoxypyridazine-3-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C8H10N4O2. It features a pyridazine ring, which is crucial for its biological activity. The presence of hydroxy and methoxy groups enhances its binding affinity to various molecular targets.
The mechanism of action involves the interaction of this compound with specific enzymes or receptors. The hydroxy and methoxy groups play significant roles in binding to the active sites of target molecules, leading to modulation or inhibition of their activity. This compound may also affect intracellular signaling pathways associated with inflammation and cancer progression .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties . It has shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that similar compounds can significantly reduce viability in human cancer cells, suggesting that this compound could be effective against malignancies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects . It may inhibit the NLRP3 inflammasome, a critical component in the inflammatory response associated with diseases such as type 2 diabetes and Alzheimer's disease. By modulating this pathway, this compound could potentially alleviate symptoms associated with chronic inflammatory conditions .
Research Findings
A summary of key research findings on the biological activity of this compound is presented in Table 1.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound resulted in a significant decrease in the proliferation rates of various cancer cell lines, including breast and colon cancer cells.
- Inflammatory Models : Animal models of inflammation showed that administration of this compound led to reduced levels of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
